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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)-2-furoic acid

Cat. No.: B1300739 Get Quote

Disclaimer: As of the latest literature search, publicly available experimental spectroscopic data

for 5-(4-methoxyphenyl)-2-furoic acid is limited. This guide provides comprehensive

computed data for the target molecule. To offer a practical reference for the spectroscopic

characteristics of the 2-furoic acid scaffold, experimental data for the parent compound, 2-furoic

acid, is included. The experimental protocols described are generalized standard procedures

applicable for the analysis of 5-(4-methoxyphenyl)-2-furoic acid and its analogues.

Physicochemical and Computed Mass Spectrometry
Data of 5-(4-methoxyphenyl)-2-furoic acid
This section details the computed physicochemical properties and predicted mass

spectrometry data for 5-(4-methoxyphenyl)-2-furoic acid, primarily sourced from the

PubChem database.[1][2]

Table 1: Computed Physicochemical Properties
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Property Value

Molecular Formula C₁₂H₁₀O₄

Molecular Weight 218.20 g/mol

Exact Mass 218.05790880 Da

XLogP3-AA 2.5

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 4

Rotatable Bond Count 3

Data sourced from PubChem.[1]

Table 2: Predicted Mass Spectrometry Data

Adduct Predicted m/z
Predicted Collision Cross
Section (CCS) (Å²)

[M+H]⁺ 219.06518 144.0

[M+Na]⁺ 241.04712 152.7

[M-H]⁻ 217.05062 150.9

[M+NH₄]⁺ 236.09172 162.3

[M+K]⁺ 257.02106 151.7

[M+H-H₂O]⁺ 201.05516 138.1

[M+HCOO]⁻ 263.05610 167.5

[M+CH₃COO]⁻ 277.07175 183.9

Data sourced from PubChem and predicted using CCSbase.[2]

Reference Spectroscopic Data: 2-Furoic Acid
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The following tables provide experimental spectroscopic data for 2-furoic acid, the parent

structure of the target compound. This information serves as a valuable reference for

identifying key spectral features.[3][4][5][6][7]

Table 3: ¹H NMR Data for 2-Furoic Acid (Solvent: DMSO-d₆, Spectrometer Frequency: 400

MHz)[3][5]

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.90 dd 1.64, 0.76 H5

7.22 dd 3.48, 0.76 H3

6.64 dd 3.44, 1.72 H4

~13.0 (broad) s - -COOH

Table 4: ¹³C NMR Data for 2-Furoic Acid (Solvent: DMSO-d₆, Spectrometer Frequency: 100

MHz)[3][4][5]

Chemical Shift (δ) ppm Assignment

159.81 C=O

147.44 C5

145.38 C2

118.16 C3

112.52 C4

Table 5: Infrared (IR) Spectroscopy Data for 2-Furoic Acid (KBr Pellet Method)[5][7]
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Wavenumber (cm⁻¹) Assignment

3150-2500 O-H stretch (broad, carboxylic acid dimer)

1690-1670 C=O stretch (carboxylic acid)

~1580, ~1470 C=C stretch (furan ring)

~1295 C-O stretch

~930 O-H bend (out-of-plane)

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of

aromatic carboxylic acids like 5-(4-methoxyphenyl)-2-furoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-25 mg of the sample and dissolve it in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm

NMR tube. Vortex the tube to ensure the sample is fully dissolved and the solution is

homogeneous.[5]

Instrumentation and Data Acquisition:

Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.[5]

Place the sample tube into the spectrometer's probe and perform shimming to optimize

the magnetic field homogeneity.

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a high

signal-to-noise ratio.

For ¹³C NMR, acquire a proton-decoupled spectrum.

Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H

and δ 39.52 for ¹³C).[5]
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Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[5] Press the mixture in a hydraulic press to form a thin,

transparent pellet.[5]

Instrumentation and Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the spectrum, typically in the range of

4000-400 cm⁻¹.[5]

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction and Ionization: Introduce a small amount of the sample into the mass

spectrometer via a direct insertion probe or, if applicable, through a gas chromatography

(GC) inlet. In the ion source, bombard the sample with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation.[5]

Mass Analysis and Detection: Accelerate the resulting positively charged ions and separate

them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

[5] A detector records the abundance of each ion to generate the mass spectrum. The

instrument is typically operated in full scan mode over a mass range of m/z 50 to 550.[5]

Visualization of Analytical Workflow
The following diagram outlines the logical workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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